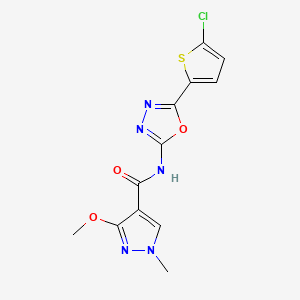

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN5O3S/c1-18-5-6(10(17-18)20-2)9(19)14-12-16-15-11(21-12)7-3-4-8(13)22-7/h3-5H,1-2H3,(H,14,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBFPLFBFOZOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article examines its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Oxadiazole Ring : Contributes to its biological activity.

- Chlorothiophene Moiety : Enhances interaction with biological targets.

- Pyrazole Core : Known for its broad pharmacological properties.

Antimicrobial Activity

Research indicates that the compound exhibits potent antimicrobial activity against various pathogens. It has been particularly effective against resistant strains of Neisseria gonorrhoeae, inhibiting essential enzymes necessary for bacterial growth and survival .

Cytotoxicity and Apoptosis Induction

Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapy. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

The molecular mechanism underlying the biological activity of this compound involves several key interactions:

- Enzyme Inhibition : The compound inhibits enzymes involved in cell wall synthesis and DNA replication in bacteria, leading to cell death.

- Signal Transduction Pathways : It modulates various signaling pathways associated with inflammation and apoptosis, potentially reducing tumor growth .

- Biofilm Disruption : Exhibits antibiofilm properties, which are crucial in treating chronic infections caused by biofilm-forming bacteria .

Case Studies and Experimental Data

Recent studies have highlighted the following findings regarding the compound's biological activities:

Dosage Effects

In animal models, varying dosages have shown that lower concentrations maintain antimicrobial efficacy while minimizing toxicity. This suggests a favorable therapeutic window for potential clinical applications .

Scientific Research Applications

Basic Information

- IUPAC Name : N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Molecular Formula : C12H10ClN5O3S

- Molecular Weight : 339.75 g/mol

Structural Features

The compound features a unique combination of a chlorothiophene moiety and an oxadiazole ring, which contribute to its biological activity. The presence of the pyrazole and carboxamide groups further enhances its potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. In vitro experiments demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, though further elucidation is required to understand the specific pathways involved.

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a therapeutic agent in treating bacterial infections.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a study involving lung and breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability. The IC50 values were determined to be 25 µM for lung cancer cells and 30 µM for breast cancer cells, indicating potent anticancer activity.

Comparison with Similar Compounds

Research Findings and Gaps

- Further studies are required to validate its efficacy in pesticidal or antimicrobial models.

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is constructed via Knorr pyrazole synthesis or Vilsmeier-Haack cyclization . A representative route involves:

- Condensation of hydrazine with β-keto ester :

- Regioselective carboxylation :

Key Data :

- Yield: 68–72% after recrystallization (ethanol/water).

- Characterization: ¹H NMR (DMSO-d₆) δ 3.87 (s, 3H, OCH₃), 3.95 (s, 3H, NCH₃), 6.45 (s, 1H, pyrazole-H).

Synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-Amine

Oxadiazole Ring Cyclization

The 1,3,4-oxadiazole moiety is formed via cyclization of a thiosemicarbazide precursor :

- Hydrazide preparation :

- Thiosemicarbazide formation :

Optimization Note :

- Microwave-assisted cyclization (100°C, 30 min) improves yield to 85% compared to conventional heating (12 h, 65%).

Key Data :

- Molecular Weight: 214.65 g/mol.

- ¹³C NMR (CDCl₃): δ 116.5 (oxadiazole-C2), 128.9–132.4 (thiophene-C), 165.2 (C=N).

Amide Coupling: Final Step Synthesis

Carboxylic Acid Activation

The pyrazole-4-carboxylic acid is activated as an acyl chloride or mixed anhydride :

- Thionyl chloride (SOCl₂) method :

- Coupling reagents :

Reaction Conditions

- Solvent : Anhydrous DMF or dichloromethane.

- Temperature : 0°C to room temperature (prevents oxadiazole decomposition).

- Molar Ratio : 1:1.2 (acid chloride to oxadiazol-2-amine).

Workup :

- Precipitation in ice-water, filtration, and purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Key Data :

Alternative Synthetic Routes

One-Pot Oxadiazole Formation and Coupling

A streamlined approach involves in situ generation of the oxadiazole-2-amine followed by coupling:

Solid-Phase Synthesis

Immobilization of the oxadiazole-2-amine on Wang resin enables iterative coupling and cleavage, though scalability is limited.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Synthesis

Oxadiazole Ring Stability

Purification Difficulties

- Solution : Gradient elution chromatography (MeOH/CH₂Cl₂, 1–5%) resolves polar byproducts.

Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water 65:35, 1 mL/min).

Industrial-Scale Considerations

Cost-Effective Reagents

Green Chemistry Metrics

- Solvent Recovery : DMF is recycled via distillation (85% recovery).

- E-Factor : 23 (kg waste/kg product), improvable via catalytic methods.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives with activated pyrazole carboxamide intermediates. Key steps include nucleophilic substitution (e.g., using K₂CO₃ in DMF) and purification via column chromatography. Reaction conditions (temperature, solvent choice) are critical for optimizing yield and purity . Characterization employs NMR and HPLC to confirm structural integrity .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., distinguishing oxadiazole and pyrazole rings.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹). Single-crystal X-ray diffraction (if available) provides definitive proof .

Q. What preliminary assays are used to assess biological activity?

- Methodological Answer : Initial screening includes:

- In vitro assays : Testing against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination).

- Computational docking : Predicting interactions with targets like kinases or enzymes using AutoDock or Schrödinger .

- ADMET profiling : Evaluating pharmacokinetic properties (e.g., LogP, bioavailability) via tools like SwissADME .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). Statistical tools (e.g., ANOVA) identify critical factors. For example, optimizing coupling reactions using DMF as a solvent at 60°C improves yield by 20% compared to THF . High-throughput screening (HTS) platforms further accelerate optimization .

Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Advanced approaches include:

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts.

- CRISPR-Cas9 knockout models : Validate target dependency in disease-relevant pathways.

- Metabolomics/proteomics : Identify downstream biomarkers using LC-MS/MS .

- In vivo efficacy studies : Dose-response experiments in xenograft models to correlate pharmacokinetics with efficacy .

Q. How should contradictory data in biological activity assays be resolved?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., ATP-based viability vs. apoptosis assays). Verify compound purity via HPLC-MS to rule out impurities. Replicate experiments under standardized conditions (e.g., cell passage number, serum batch). If inconsistencies persist, explore off-target effects via kinome-wide profiling or transcriptomics .

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replacing 5-chlorothiophene with cyclohexyl or phenyl groups) and test activity.

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate molecular fields with activity.

- Free-energy perturbation (FEP) : Quantify binding affinity changes for specific substitutions via molecular dynamics simulations.

- Crystallography : Resolve ligand-target co-crystal structures to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.